molecular formula C11H8F3NO2 B2656881 Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 1362860-89-6

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B2656881
CAS No.: 1362860-89-6
M. Wt: 243.185
InChI Key: FXGFFFIBKZLKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 1362860-89-6) is a high-value chemical building block in medicinal chemistry research. Its core structure, the indole-2-carboxylate scaffold, has been identified as a potent foundation for developing novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). Recent studies show that this scaffold effectively chelates the two Mg²⁺ ions within the active site of HIV-1 integrase, a critical mechanism for inhibiting the viral replication cycle . The incorporation of the trifluoromethyl group at the 5-position is strategically significant, as CF₃-substitutions are known to enhance key properties such as metabolic stability, lipophilicity, and binding affinity of lead compounds . This compound serves as a crucial intermediate for researchers designing and synthesizing new indole-2-carboxylic acid derivatives. Structural optimizations on this core have yielded compounds with markedly increased integrase inhibitory effects, demonstrating the promise of this chemical series in overcoming drug resistance . Beyond virology, indole-2-carboxylate derivatives are also explored in other therapeutic areas, including the development of anti-proliferative agents and treatments for neglected tropical diseases like Chagas disease , highlighting its versatility in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)9-5-6-4-7(11(12,13)14)2-3-8(6)15-9/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGFFFIBKZLKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362860-89-6
Record name methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate may involve large-scale batch or continuous flow processes. The use of flow chemistry can enhance the efficiency and safety of the synthesis by providing better control over reaction parameters and reducing the risk of hazardous conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indoles, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indoles .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, as inhibitors of HIV-1 integrase. For instance, a derivative of indole-2-carboxylic acid demonstrated a significant inhibitory effect on the strand transfer activity of HIV-1 integrase, with an IC50 value of 0.13 μM. This finding suggests that modifications on the indole core can enhance antiviral properties, making these compounds promising candidates for further development as antiretroviral agents .

1.2 Anticancer Properties

The trifluoromethyl group in this compound contributes to increased lipophilicity and metabolic stability, which are advantageous for anticancer drug development. Compounds with similar structures have shown potent antiproliferative activity against various cancer cell lines. For example, related derivatives have exhibited IC50 values as low as 0.051 μM against pancreatic cancer cells, indicating their potential efficacy in cancer therapy .

1.3 Other Biological Activities

Indole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties. The modifications introduced by the trifluoromethyl group can enhance these activities by improving the compound's interaction with biological targets. Research indicates that structural variations can lead to compounds with enhanced pharmacological profiles, making them suitable for a wide range of therapeutic applications .

Synthetic Utility

2.1 Building Block for Synthesis

This compound serves as an important building block in organic synthesis. Its unique trifluoromethyl group allows for the development of novel compounds through various chemical reactions such as nucleophilic substitutions and coupling reactions. This versatility is crucial in the synthesis of complex molecules used in pharmaceuticals and agrochemicals .

2.2 Development of New Synthetic Methods

The presence of the trifluoromethyl group has prompted researchers to explore new synthetic methodologies that incorporate this functional group into various scaffolds. These methods often aim to improve yields and reduce environmental impact by utilizing more sustainable practices in chemical synthesis .

Table: Summary of Biological Activities and Synthetic Applications

Study Biological Activity IC50 Value (μM) Remarks
HIV-1 Integrase Inhibition0.13Significant structural modifications enhance activity
Anticancer Activity (Panc-1)0.051Low IC50 indicates high potency against cancer cells
Antimicrobial PropertiesVariesStructural modifications yield diverse bioactivities

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Position of Trifluoromethyl Group
  • Methyl 5-(Trifluoromethyl)-1H-Indole-2-Carboxylate : The -CF₃ group at position 5 optimizes steric and electronic interactions in enzyme-binding pockets, as seen in LDH-A inhibitors .
  • Ethyl 3-Formyl-5-(Trifluoromethyl)-1H-Indole-2-Carboxylate (CAS 157951-16-1) : The -CF₃ group at position 5 is retained, but the addition of a formyl group at position 3 increases reactivity, enabling further derivatization .
Ester Group Variations
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., Methyl 5-methoxy-7,8-dimethyl-1H-furoindole-2-carboxylate ) generally exhibit faster hydrolysis rates than ethyl esters (e.g., Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate ), affecting bioavailability.
Additional Substituents
  • Methoxy and Methyl Groups : Methyl 5-methoxy-8-methyl-1H-furoindole-2-carboxylate (Compound 27 ) shows enhanced solubility due to methoxy substituents but reduced metabolic stability compared to trifluoromethyl-containing analogs.
  • Chloro and Sulfonyl Groups: Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate (m.p. 165–166°C ) demonstrates higher melting points and cytotoxicity compared to non-halogenated derivatives, attributed to increased molecular rigidity and halogen bonding .
Physical Properties
Compound Melting Point (°C) λmax (UV-vis) Key Spectral Features (¹H-NMR)
This compound Not reported ~294 nm (similar to ) Expected: δ 3.9–4.1 (COOMe), 7.2–7.6 (aromatic H)
Compound 28 176–178 251 nm (ε 33,800) δ 2.45 (Me), 3.97 (COOMe), 6.90 (H4)
Ethyl 5-Chloro-3-(CF₃)-1H-Indole-2-carboxylate 165–166 Not reported δ 4.3–4.5 (COOEt), 7.4–7.6 (Cl-substituted aromatic H)

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The -CF₃ group at position 5 enhances enzyme inhibition by stabilizing negative charge in binding pockets .
  • Methoxy vs. Trifluoromethyl : Methoxy substituents (e.g., Compound 27 ) improve solubility but reduce metabolic stability compared to -CF₃ analogs.
  • Halogenation : Chloro substituents (e.g., Ethyl 5-chloro-3-CF₃ derivative ) increase melting points and cytotoxicity but may limit solubility.

Biological Activity

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a trifluoromethyl group that enhances its lipophilicity and may influence its interaction with biological targets. The indole core structure is known for its role in various pharmacological activities, making this compound a valuable scaffold for further modifications and studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound's binding affinity to these targets, thereby modulating their activity. This property is particularly relevant in the design of enzyme inhibitors and receptor modulators .

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. Structural optimizations have yielded derivatives with improved inhibitory effects, demonstrating the compound's potential as a scaffold for developing antiviral agents. For example, compound 20a exhibited an IC50 value of 0.13 μM against integrase .

Anticancer Activity

The compound has also shown promise in anticancer research. It has been associated with inducing methuosis, a non-apoptotic form of cell death characterized by the accumulation of macropinosome-derived vacuoles. This mechanism is distinct from traditional apoptosis and could offer advantages in cancer therapy . Substitutions at the indole positions have been shown to significantly alter biological activity, enhancing cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

Activity Target IC50 Value (μM) Reference
HIV-1 Integrase InhibitionIntegrase0.13
Induction of MethuosisCancer CellsVaries (up to 0.6)
CytotoxicityVarious Cancer Lines<10

Notable Research Findings

  • Integrase Inhibition : The introduction of long-chain substituents at specific positions on the indole core significantly enhanced integrase inhibitory activity, indicating that structural modifications can lead to improved therapeutic profiles .
  • Cytotoxic Mechanisms : Compounds derived from this compound demonstrated varying modes of cytotoxicity, including methuosis and microtubule disruption, depending on their substituents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate?

  • Methodological Answer : The synthesis typically begins with functionalized indole precursors. For example, methyl 5-fluoro-3-formylindole-2-carboxylate (or similar intermediates) can undergo trifluoromethylation via copper-mediated cross-coupling or halogen exchange using trifluoromethylating agents like TMSCF₃ . Subsequent esterification under acidic conditions (e.g., H₂SO₄ in methanol) yields the target compound. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol to achieve >95% purity, as validated by melting point analysis (mp 232–234°C for analogous indole carboxylates) .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is evaluated using a combination of techniques:
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients; retention times are compared to standards (e.g., 0.99 minutes under TFA-modified conditions) .
  • Melting Point : Consistency with literature values (e.g., 208–210°C for indole-5-carboxylic acid derivatives) confirms crystallinity .
  • LCMS : Molecular ion peaks (e.g., m/z 681 [M+H]⁺ for related analogs) verify molecular weight and detect byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the indole NH (~12 ppm, broad), ester carbonyl (δ ~165 ppm), and trifluoromethyl (δ ~120 ppm, ¹⁹F NMR) .
  • FTIR : Ester C=O stretch (~1720 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) confirm functional groups.
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm regiochemistry (e.g., trifluoromethyl positioning) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density around the indole C-2 carboxylate and trifluoromethyl groups. Fukui indices identify electrophilic sites, while molecular docking (AutoDock Vina) predicts binding affinities with biological targets (e.g., enzymes in SAR studies). Crystallographic data from SHELXL-refined structures validate computational models .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at C-3 (e.g., cyano, aldehydes) or replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, sulfonyl) to assess bioactivity shifts .
  • Biological Assays : Test analogs against kinase inhibitors (e.g., Flt3) using cell viability assays (MTT) or enzyme inhibition (IC₅₀ determination via fluorescence polarization) .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition to prioritize lead compounds .

Q. How can researchers resolve contradictions in reported biological activities of indole-2-carboxylate derivatives?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity Reassessment : Use LCMS/HPLC to confirm compound integrity, as impurities (e.g., regioisomers) may skew results .
  • Meta-Analysis : Compare datasets across studies using tools like ChemAxon or PubChem BioActivity data to identify trends (e.g., trifluoromethyl groups enhancing cytotoxicity in specific cell lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.